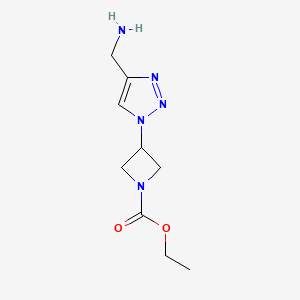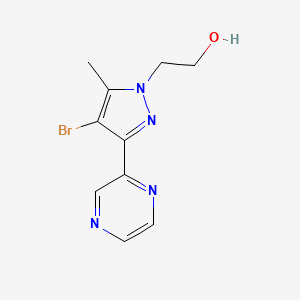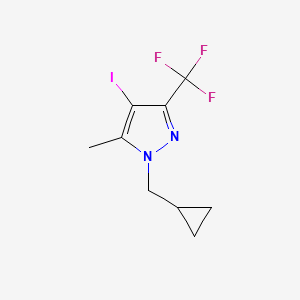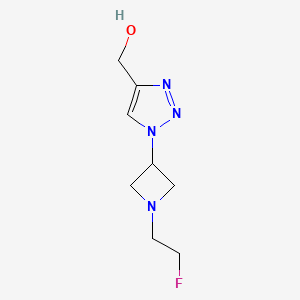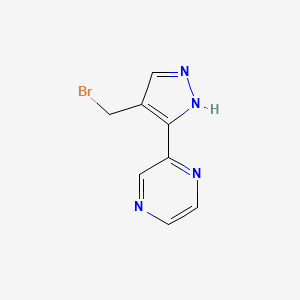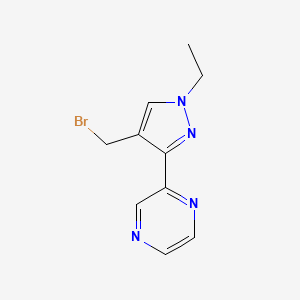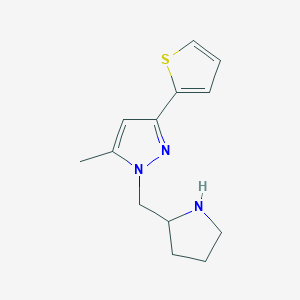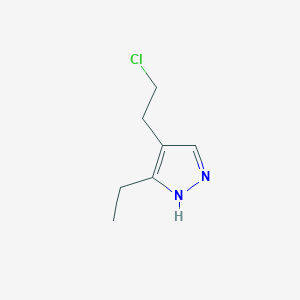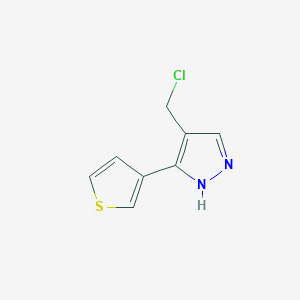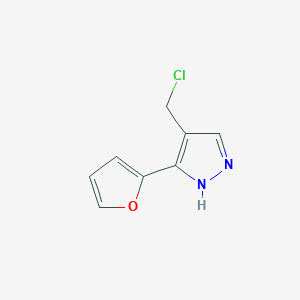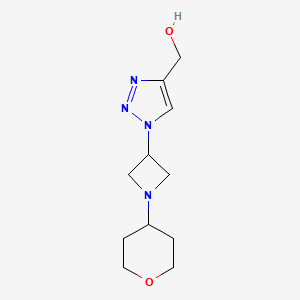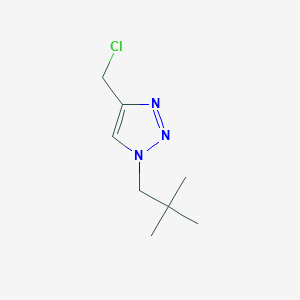
4-(chloromethyl)-1-neopentyl-1H-1,2,3-triazole
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include its role or use in the field of chemistry or industry .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like density, color, melting and boiling points, solubility, and reactivity. These properties can often be found in databases or determined through experiments .Scientific Research Applications
Corrosion Inhibition
Triazole derivatives are notably effective as corrosion inhibitors for metals. A study highlighted the adsorption of 4H-triazole derivatives on mild steel surfaces in hydrochloric acid, showcasing their efficacy in preventing corrosion. These compounds exhibit mixed-type inhibition behaviors, indicating their role in both anodic and cathodic protection mechanisms. The efficiency of these inhibitors depends on the substituents within the molecule, showcasing the versatility of triazole derivatives in corrosion protection applications (Bentiss et al., 2007).
Molecular Interactions and Synthesis
Triazole derivatives are central to the study of lp⋯π intermolecular interactions, which are crucial for understanding molecular assembly and behavior in various chemical contexts. The synthesis and characterization of biologically active 1,2,4-triazole derivatives have provided insights into these interactions, furthering the development of new compounds with potential applications in material science and pharmaceuticals (Shukla et al., 2014).
Novel Drug Synthesis
Research into triazole derivatives has opened new avenues for drug development, with several studies focusing on the synthesis of new compounds exhibiting a wide range of biological activities. These efforts underline the potential of triazole derivatives in creating new therapeutic agents, highlighting their role in modern medicinal chemistry (Ferreira et al., 2013).
Agricultural and Horticultural Applications
Beyond their medicinal and industrial applications, triazole derivatives have found use in agriculture and horticulture as growth retardants. They provide valuable insights into the regulation of terpenoid metabolism, affecting phytohormones and sterols, and thus influencing plant growth and development (Grossmann, 1990).
Photoluminescence and Semiconductor Materials
The synthesis of 4-acetyl-5-methyl-1,2,3-triazole regioisomers has demonstrated the fluorescent behavior of these compounds, suggesting their potential in developing photoluminescent materials. These findings point to the broader applicability of triazole derivatives in creating new materials for electronic and photonic applications (Kamalraj et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-1-(2,2-dimethylpropyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN3/c1-8(2,3)6-12-5-7(4-9)10-11-12/h5H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQZSZMKEIRGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C=C(N=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-neopentyl-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



